molecular formula C8H6N2O2 B12359877 3-(furan-2-yl)-3H-pyridazin-6-one

3-(furan-2-yl)-3H-pyridazin-6-one

Cat. No.: B12359877
M. Wt: 162.15 g/mol
InChI Key: UPFNCAKMUXKXLS-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3H-pyridazin-6-one is a heterocyclic compound that features both a furan ring and a pyridazinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3H-pyridazin-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired reaction .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazinone derivatives, and various substituted furan derivatives. These products can have different biological activities and applications depending on the nature of the substituents .

Scientific Research Applications

3-(furan-2-yl)-3H-pyridazin-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(furan-2-yl)-3H-pyridazin-6-one include other furan and pyridazinone derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan and pyridazinone rings, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3-(furan-2-yl)-3H-pyridazin-6-one

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-6H

InChI Key

UPFNCAKMUXKXLS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C=CC(=O)N=N2

Origin of Product

United States

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